molecular formula C21H18N2O5S B14211912 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide CAS No. 827577-65-1

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide

Cat. No.: B14211912
CAS No.: 827577-65-1
M. Wt: 410.4 g/mol
InChI Key: NASZHDRZRZWJDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-aminobenzophenone with a sulfonyl chloride derivative to form the benzoyl intermediate.

    Coupling Reaction: The benzoyl intermediate is then coupled with 4-aminophenol under controlled conditions to form the desired product.

    Hydroxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted phenyl derivatives .

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide involves its interaction with specific molecular targets. The benzoyl and sulfamoyl groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity. The hydroxyacetamide group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The combination of the benzoyl, sulfamoyl, and hydroxyacetamide groups makes it a versatile compound with diverse applications .

Properties

CAS No.

827577-65-1

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-2-hydroxyacetamide

InChI

InChI=1S/C21H18N2O5S/c24-14-20(25)22-16-10-12-17(13-11-16)29(27,28)23-19-9-5-4-8-18(19)21(26)15-6-2-1-3-7-15/h1-13,23-24H,14H2,(H,22,25)

InChI Key

NASZHDRZRZWJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CO

Origin of Product

United States

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